molecular formula C15H20N2O3 B4968615 3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide

3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide

Cat. No. B4968615
M. Wt: 276.33 g/mol
InChI Key: WACPRACQQMHPLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide, also known as CPPB, is a potent and selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. This receptor is a member of the opioid receptor family and plays a crucial role in regulating pain, anxiety, and stress responses. CPPB has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide is a selective antagonist of the NOP receptor. The NOP receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. It is involved in the modulation of pain, anxiety, and stress responses. The activation of the NOP receptor by its endogenous ligand, nociceptin/orphanin FQ peptide, produces anxiogenic and pronociceptive effects. The blockade of the NOP receptor by 3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide produces anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide has been shown to produce anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been studied for its potential analgesic effects in chronic pain conditions. The biochemical and physiological effects of 3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide are mediated by its selective blockade of the NOP receptor.

Advantages and Limitations for Lab Experiments

3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide is a potent and selective antagonist of the NOP receptor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. However, there are some limitations to its use in lab experiments. 3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide is a relatively new compound, and its long-term safety and efficacy have not been fully established. Also, the selectivity of 3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide for the NOP receptor may be affected by the presence of other opioid receptors.

Future Directions

3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide has shown promising results in preclinical studies for its potential therapeutic applications in various neurological and psychiatric disorders. Further studies are needed to establish its long-term safety and efficacy in humans. Also, the development of more selective and potent NOP receptor antagonists may provide new therapeutic options for the treatment of pain, anxiety, and stress-related disorders.

Synthesis Methods

The synthesis of 3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide involves the reaction of 3-amino-N-(3-methoxypropyl)benzamide with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then cyclized to form the cyclopropane ring. The final product is obtained after purification by column chromatography.

Scientific Research Applications

3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been studied for its potential analgesic effects in chronic pain conditions.

properties

IUPAC Name

3-(cyclopropanecarbonylamino)-N-(3-methoxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-20-9-3-8-16-14(18)12-4-2-5-13(10-12)17-15(19)11-6-7-11/h2,4-5,10-11H,3,6-9H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACPRACQQMHPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.